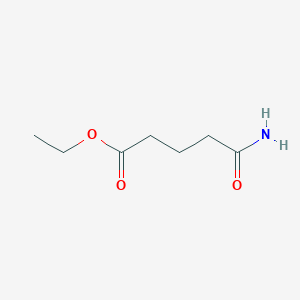

Ethyl 5-amino-5-oxopentanoate

Description

Structure

3D Structure

Properties

CAS No. |

56703-79-8 |

|---|---|

Molecular Formula |

C7H13NO3 |

Molecular Weight |

159.18 g/mol |

IUPAC Name |

ethyl 5-amino-5-oxopentanoate |

InChI |

InChI=1S/C7H13NO3/c1-2-11-7(10)5-3-4-6(8)9/h2-5H2,1H3,(H2,8,9) |

InChI Key |

YIQNVBGZFQXZPD-UHFFFAOYSA-N |

SMILES |

CCOC(=O)CCCC(=O)N |

Canonical SMILES |

CCOC(=O)CCCC(=O)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Ethyl 5 Amino 5 Oxopentanoate and Analogues

Esterification Reactions for Ethyl Pentanoate Formation

The initial phase in the synthesis of the target compound is the formation of the ethyl ester group. This can be achieved through several pathways, including direct esterification of a carboxylic acid precursor or transesterification from another ester.

Optimized Catalytic Systems for Direct Esterification

Direct esterification, often referred to as Fischer esterification, involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. chembam.com The synthesis of dicarboxylate esters, which are structurally related to the target molecule, is commonly achieved through the esterification of dicarboxylic acids. aip.org

Various catalytic systems have been developed to optimize this reaction, enhancing yield and reaction rates.

Brønsted Acids: Strong acids like sulfuric acid are traditionally used as homogeneous catalysts. aip.orgresearchgate.net The optimization of reaction parameters such as temperature, reactant molar ratio, and catalyst amount is crucial for achieving high conversion rates. For the esterification of dicarboxylic acids with 2-ethyl-1-hexanol, optimal conditions were found to be a temperature of 120°C, a catalyst amount of 2% w/w of the diacid, and a reaction time of 4 hours. aip.org Surfactant-type Brønsted acids, such as p-dodecylbenzenesulfonic acid (DBSA), have been shown to enable selective esterifications in water, eliminating the need for dehydrating agents or azeotropic water removal. organic-chemistry.org

Lewis Acids: Lewis acids have emerged as efficient catalysts for dehydrative esterification, particularly when using equimolar ratios of starting materials. nih.gov Zirconium and hafnium complexes are effective catalysts, often used in refluxing toluene (B28343) with azeotropic water removal. nih.gov Notably, some zirconocene (B1252598) complexes have demonstrated moisture stability, allowing the reaction to proceed without the need for water scavengers. nih.govacs.org

Heterogeneous Catalysts: To simplify catalyst recovery and product purification, solid-supported catalysts have been developed. Graphene oxide and silica (B1680970) chloride have been utilized as efficient and reusable heterogeneous acid catalysts for a wide range of esterification reactions. organic-chemistry.org A macroporous polymeric acid catalyst has also been shown to facilitate direct esterification at moderate temperatures (50 to 80°C) without the removal of water. organic-chemistry.org Palladium supported on a solid substrate, in conjunction with copper- and lithium-containing co-catalysts, has been used to produce dicarboxylic acid esters from alpha-olefins or conjugated dienes. google.com

| Catalyst System | Type | Advantages | Typical Conditions |

| Sulfuric Acid | Homogeneous Brønsted Acid | Inexpensive, effective | 120°C, 2% w/w catalyst aip.org |

| Zirconocene Complexes | Homogeneous Lewis Acid | Efficient with equimolar reagents, some are moisture-tolerant nih.govacs.org | Refluxing toluene nih.gov |

| Graphene Oxide | Heterogeneous Acid | Reusable, wide substrate scope organic-chemistry.org | N/A |

| Silica Chloride | Heterogeneous Acid | Efficient for esterification and transesterification organic-chemistry.org | N/A |

| Palladium on Solid Support | Heterogeneous | High yield and selectivity from olefins/dienes google.com | Elevated temperature and pressure google.com |

Transesterification Pathways from Alternative Esters

Transesterification is an alternative method for preparing ethyl pentanoate derivatives, involving the exchange of the alkoxy group of an existing ester with ethanol (B145695). youtube.com This process can be catalyzed by either acids or bases. masterorganicchemistry.com The reaction proceeds by converting one ester into another. masterorganicchemistry.com To drive the equilibrium towards the desired product, the alcohol nucleophile (in this case, ethanol) is typically used as the solvent. masterorganicchemistry.com

Acid-Catalyzed Transesterification: Under acidic conditions, the carbonyl group of the starting ester is protonated, increasing its electrophilicity and making it more susceptible to nucleophilic attack by ethanol. youtube.com Scandium(III) triflate (Sc(OTf)₃) is one catalyst that has been shown to effectively catalyze the direct transesterification of carboxylic esters in boiling alcohols. organic-chemistry.org

Base-Catalyzed Transesterification: In the presence of a base, the alcohol is deprotonated to form a more nucleophilic alkoxide ion (ethoxide). youtube.com This alkoxide then attacks the carbonyl carbon of the starting ester. masterorganicchemistry.com This method is commonly used in the production of biodiesel, where triglycerides are transesterified with alcohols like ethanol using catalysts such as potassium hydroxide (B78521). youtube.com The reaction is reversible, and removing the glycerol (B35011) co-product can help push the equilibrium towards the formation of the ethyl esters. youtube.com N-Heterocyclic carbenes (NHCs) have also been identified as efficient catalysts for the transesterification of secondary alcohols at room temperature. organic-chemistry.org

| Catalyst Type | Mechanism | Key Features |

| Acid (e.g., H₂SO₄, Sc(OTf)₃) | Protonation of the carbonyl group enhances electrophilicity. youtube.com | Reversible; using ethanol as a solvent drives the reaction forward. masterorganicchemistry.com |

| Base (e.g., KOH, NaOCH₂CH₃) | Formation of a highly nucleophilic ethoxide ion. youtube.com | A two-step addition-elimination mechanism. masterorganicchemistry.com |

| N-Heterocyclic Carbenes (NHCs) | Catalyzes reaction at room temperature. | Efficient for secondary alcohols. organic-chemistry.org |

Kinetic and Mechanistic Studies of Ester Bond Formation

The Fischer esterification is a reversible, acid-catalyzed reaction. nih.govucr.ac.cr The reaction is nearly thermoneutral, meaning its equilibrium is not significantly affected by temperature changes. ucr.ac.cr Therefore, the reaction kinetics are the primary determinant of the esterification rate. ucr.ac.cr

The mechanism involves the protonation of the carboxylic acid carbonyl group by the acid catalyst, which activates it towards nucleophilic attack by the alcohol. This forms a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule, followed by deprotonation, yields the ester.

Kinetic studies have shown that the reaction rate is influenced by several factors:

Structure of Reactants: Steric hindrance from bulky groups on either the carboxylic acid or the alcohol can decrease the reaction rate. ucr.ac.cr For instance, methanol (B129727) generally reacts faster than more sterically hindered alcohols like isopropanol (B130326). ucr.ac.cr

Temperature: Increasing the reaction temperature generally increases the rate constant and the conversion to the ester. researchgate.net

Catalyst Concentration: The reaction is acid-catalyzed, and increasing the catalyst concentration can accelerate the reaction. researchgate.net

Reactant Ratio: Using an excess of one reactant (typically the alcohol) or removing water as it forms can shift the equilibrium to favor the formation of the ester, in accordance with Le Châtelier's principle. nih.govucr.ac.cr

Strategies for the Amide Linkage at the 5-Position (5-amino-5-oxo moiety)

The formation of the amide bond at the 5-position is the second critical step in the synthesis of Ethyl 5-amino-5-oxopentanoate. This transformation requires the activation of a carboxylic acid group to facilitate its reaction with an amine.

Coupling Reagents in Amide Synthesis (e.g., Carbodiimides, Activating Agents)

The direct condensation of a carboxylic acid and an amine to form an amide is generally inefficient due to a competing acid-base reaction. fishersci.co.uk Therefore, the carboxylic acid must first be activated. fishersci.co.ukhepatochem.com Carbodiimides are a widely used class of coupling reagents for this purpose. hepatochem.com

Commonly used carbodiimides include N,N'-dicyclohexylcarbodiimide (DCC), diisopropylcarbodiimide (DIC), and the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). fishersci.co.ukthermofisher.com The general mechanism involves the reaction of the carbodiimide (B86325) with the carboxylic acid to form a highly reactive O-acylisourea intermediate. fishersci.co.ukthermofisher.comthieme-connect.com This intermediate is then susceptible to nucleophilic attack by a primary amine, which displaces the carbodiimide moiety to form the amide bond and a soluble urea (B33335) byproduct. thermofisher.com

Other activating agents for amide synthesis include:

n-Propanephosphonic acid anhydride (B1165640) (T3P): In combination with pyridine, T3P allows for amide bond formation with low epimerization, which is particularly important when dealing with chiral substrates. organic-chemistry.org

(4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester: This compound has been shown to be an efficient and selective coupling agent for the amidation of both aliphatic and aromatic carboxylic acids under mild conditions. researchgate.netresearchgate.net

| Coupling Reagent | Abbreviation | Key Features | Byproduct |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC, EDAC | Water-soluble thermofisher.com | Water-soluble urea thermofisher.com |

| N,N'-Dicyclohexylcarbodiimide | DCC | Water-insoluble, used in organic synthesis thermofisher.com | Dicyclohexylurea (DCU), precipitates out thieme-connect.com |

| n-Propanephosphonic acid anhydride | T3P | Used with pyridine, low epimerization organic-chemistry.org | Phosphate derivatives |

Amidation from Glutaric Anhydride and Related Precursors

An alternative and efficient route to the 5-amino-5-oxo moiety starts with glutaric anhydride, a cyclic anhydride derived from glutaric acid. nbinno.com The synthesis of glutaric anhydride itself typically involves the dehydration of glutaric acid. nbinno.comreactory.app

The cyclic anhydride structure of glutaric anhydride is highly reactive towards nucleophiles such as amines. nbinno.com The reaction involves the nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride. This leads to the opening of the five-membered ring to form a molecule containing both a carboxylic acid and an amide group—in this case, 5-amino-5-oxopentanoic acid or a derivative thereof. nbinno.comlibretexts.org This reaction provides a direct pathway to the desired functional arrangement.

For the synthesis of this compound, a two-step approach is necessary:

Selective Monoesterification: First, glutaric anhydride can be reacted with an alcohol, such as methanol in the presence of sodium methoxide, to selectively form a monoester, like glutaric acid monomethyl ester. google.com

Amidation: The remaining free carboxylic acid group of the monoester can then be subjected to an amidation reaction using the coupling reagents described in section 2.2.1. This would involve reacting the glutaric acid monoethyl ester with an amine source (e.g., ammonia) in the presence of a reagent like EDC to form the final product, this compound.

This stepwise approach, separating the ester and amide formation steps, allows for greater control over the synthesis and prevents the formation of undesired side products.

Chemo- and Regioselective Amidation Protocols

The synthesis of amides is a cornerstone of organic chemistry, yet many traditional methods suffer from inefficiency and the use of hazardous materials. researchgate.net The selective amidation of esters, such as in the formation of this compound, presents a significant challenge. However, recent advancements in catalytic systems offer promising solutions.

One notable development is the use of iron(III) chloride as a catalyst in the direct amidation of esters. This method is particularly attractive due to its solvent-free conditions, which aligns with the principles of green chemistry. The reaction is compatible with a variety of amine and ester substrates, providing the desired amides in good to excellent yields with a catalyst loading of 15 mol%. nih.gov

Another innovative approach involves a NaOtBu-mediated synthesis for the direct amidation of unactivated esters with amines. This transition-metal-free and solvent-free method yields a range of amides in high yields at room temperature. A key advantage of this protocol is its environmentally friendly and practical workup procedure, which often eliminates the need for organic solvents and chromatography. rsc.org

Boron-based catalysts have also emerged as effective promoters of amidation reactions. For instance, borate (B1201080) B(OCH2CF3)3 has been successfully employed in the selective catalytic amidation of unprotected amino acids. mdpi.com This highlights the potential for chemo- and regioselective control in complex molecules.

These modern catalytic methods represent a significant step forward in the synthesis of amides, offering more sustainable and efficient alternatives to traditional stoichiometric reagents. merckmillipore.com

Stereoselective Synthesis and Chiral Induction for Enantiopure Compounds

The demand for enantiomerically pure compounds in the pharmaceutical and agrochemical industries has driven the development of stereoselective synthetic methods. Chiral amides and peptides, in particular, are valuable targets due to their diverse biological activities. rsc.org

Asymmetric Synthetic Routes to Specific Stereoisomers

The asymmetric synthesis of chiral glutaric acid derivatives, which are structurally related to this compound, has been a subject of intense research. doi.org One successful strategy involves the Rh-catalyzed enantioselective hydrogenation of prochiral unsaturated precursors. This method has proven to be a powerful tool for establishing stereocenters with high efficiency and atom economy. doi.org

For example, the hydrogenation of dimethyl 2-methyleneglutarate (B1258928) using a chiral ferrocene-based monodentate phosphoramidite (B1245037) ligand (FAPhos) has achieved excellent enantioselectivity (over 90% ee) with complete conversion. doi.org Similarly, the use of a P-stereogenic BoPhoz-type ligand in the hydrogenation of substrates with an aryl substituent at the methylene (B1212753) moiety has yielded enantioselectivities up to 81% ee. doi.org

Another approach to stereocontrolled synthesis involves the desymmetrization of 3-substituted glutarimides using enzymes. Bacterial strains have been identified that can perform stereospecific hydrolysis of these imides to produce (R)-3-substituted glutaric acid monoamides with high enantiomeric excess. nih.gov This enzymatic method offers a simplified route to specific chiral GABA analogs, which are important in drug therapeutics. nih.gov

The table below summarizes key findings in the asymmetric synthesis of chiral glutaric acid derivatives:

| Precursor | Catalyst/Enzyme | Chiral Ligand/Substrate | Enantiomeric Excess (ee) |

| Dimethyl 2-methyleneglutarate | Rh-catalyst | FAPhos | >90% |

| Aryl-substituted methyleneglutarate | Rh-catalyst | BoPhoz-type ligand | up to 81% |

| 3-(4-chlorophenyl) glutarimide | Imidase from Alcaligenes faecalis | N/A | 98.1% |

| 3-isobutyl glutarimide | Imidase from Burkholderia phytofirmans | N/A | 94.9% |

Enzymatic Transformations in Chiral Synthesis (e.g., ω-Transaminases for keto acids)

Enzymatic transformations, particularly those employing ω-transaminases (ω-TAs), have become a powerful tool for the asymmetric synthesis of chiral amines from prochiral ketones. nih.gov These biocatalysts offer several advantages, including mild reaction conditions, high enantioselectivity, and environmental friendliness. mdpi.com

The synthesis of chiral γ-amino acids, which are structurally analogous to the amino acid portion of this compound, has been successfully achieved using ω-TAs. Both kinetic resolution of racemic γ-amino acids and asymmetric synthesis from the corresponding γ-keto acids have yielded enantiomerically pure products (>99% ee). nih.govresearchgate.net

A key challenge in ω-TA-catalyzed reactions is the often-unfavorable thermodynamic equilibrium, which can limit product yield. mdpi.com To overcome this, various strategies have been developed, such as the use of 'smart' amine donors or the removal of co-products to drive the reaction forward. mdpi.com For instance, in the asymmetric synthesis of chiral amines, the removal of the pyruvate (B1213749) by-product by incorporating lactate (B86563) dehydrogenase (LDH) can dramatically increase the reaction yield. nih.gov

Recent research has also focused on engineering ω-TAs to improve their substrate scope and catalytic efficiency, particularly for bulky substrates. mdpi.com These protein engineering efforts have expanded the utility of ω-TAs for the synthesis of a wide range of chiral amines and their derivatives. mdpi.com

The table below illustrates the application of ω-transaminases in the synthesis of chiral amines:

| Substrate | ω-Transaminase Source | Co-substrate/Amine Donor | Key Strategy | Enantiomeric Excess (ee) |

| Prochiral ketones | Vibrio fluvialis JS17 | L-Alanine | Pyruvate removal with LDH | >99% |

| γ-keto acids | Various | (S)-α-methylbenzylamine | Asymmetric synthesis | >99% |

| Racemic γ-amino acids | Various | Pyruvate | Kinetic resolution | >99% |

Green Chemistry Principles in Synthetic Route Development

The integration of green chemistry principles into the synthesis of amides is crucial for developing sustainable and environmentally benign processes. nih.gov This involves a focus on reducing waste, minimizing the use of hazardous substances, and improving energy efficiency.

Solvent-Free Reactions and Catalytic Systems

A significant advancement in green amide synthesis is the development of solvent-free reaction conditions. researchgate.net These methods not only reduce the environmental impact associated with solvent use and disposal but can also lead to faster reaction times and simpler purification procedures. researchgate.netmdpi.com

Microwave-assisted organic synthesis has emerged as a powerful tool for promoting solvent-free reactions. For example, the direct synthesis of amides from carboxylic acids and amines can be achieved under solvent-free conditions using catalytic amounts of ceric ammonium (B1175870) nitrate (B79036) (CAN) in an open microwave reactor. mdpi.com This method offers a rapid and efficient route to amides with minimal waste generation. mdpi.com

Similarly, iron(III) chloride has been used as a catalyst for the direct amidation of esters under solvent-free conditions. nih.gov Another approach utilizes a NaOtBu-mediated synthesis for the direct amidation of unactivated esters with amines, also under transition-metal-free and solvent-free conditions. rsc.org

The use of catalytic systems is another cornerstone of green chemistry, as it avoids the generation of large amounts of waste associated with stoichiometric reagents. merckmillipore.comsigmaaldrich.com The development of efficient and recyclable catalysts is an active area of research in amide synthesis.

Atom Economy and E-Factor Analysis of Synthetic Processes

Atom economy and the E-factor are key metrics used to evaluate the "greenness" of a chemical process. chembam.com Atom economy, a concept developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.com An ideal reaction has an atom economy of 100%.

The E-factor, introduced by Roger Sheldon, is defined as the total mass of waste produced per unit of product. chembam.com A lower E-factor indicates a more environmentally friendly process. These metrics provide a quantitative assessment of the waste generated in a synthesis and are valuable tools for comparing different synthetic routes. acs.org

In the context of amide synthesis, traditional methods often have poor atom economy and high E-factors due to the use of stoichiometric coupling reagents, which generate significant by-products. ucl.ac.uk In contrast, catalytic methods that directly couple carboxylic acids (or their derivatives) and amines with the elimination of a small molecule like water or alcohol generally have much better atom economy. nih.gov

The table below provides a conceptual comparison of green chemistry metrics for different amidation strategies:

| Amidation Method | Atom Economy | E-Factor | Key Advantages |

| Stoichiometric Coupling Reagents | Low | High | Well-established, broad scope |

| Catalytic Direct Amidation | High | Low | Reduced waste, often milder conditions |

| Solvent-Free Catalytic Amidation | High | Very Low | Minimal solvent waste, potential for faster reactions |

By applying these green chemistry principles and metrics, chemists can design more sustainable and efficient synthetic routes for this compound and its analogues, minimizing their environmental footprint.

Synthesis of Structurally Related Oxopentanoates and Amidopentanoates

The synthesis of analogues of this compound is predicated on the versatile chemistry of its core components, the oxopentanoate and amidopentanoate frameworks. Methodologies for creating these structures are diverse, allowing for the introduction of various functional groups and structural modifications. This section explores established and advanced routes to key precursors, such as 5-oxopentanoic acid and its esters, and examines the preparation of more complex substituted aminooxopentanoic acid analogues.

Routes to 5-Oxopentanoic Acid and its Ester Derivatives

5-Oxopentanoic acid, also known as 4-formylbutanoic acid, is a bifunctional molecule featuring both a carboxylic acid and an aldehyde group, making it a valuable precursor in organic synthesis. The synthesis of this compound and its subsequent esterification to derivatives like ethyl 5-oxopentanoate (B1240814) can be achieved through several distinct pathways.

One common approach involves the selective oxidation of cyclic or acyclic precursors. For instance, the oxidation of cyclopentene (B43876) or related compounds can yield the desired aldehyde-acid structure under specific catalytic conditions. Another established method is the ozonolysis of cyclic olefins, followed by a reductive workup, which cleaves the double bond to form two carbonyl groups. If the starting material is appropriately chosen, one of these can be an aldehyde and the other part of a chain that can be converted to a carboxylic acid.

A significant route, particularly from a sustainable chemistry perspective, is the conversion of biomass-derived furfural (B47365). This process typically involves the oxidation of furfural to furoic acid, which is then subjected to ring-opening and selective reduction to produce 5-oxopentanoic acid. Additionally, glutaric anhydride can serve as a starting material; its controlled reduction can selectively transform one of the carbonyl groups of the anhydride into an aldehyde, yielding the target molecule.

Once 5-oxopentanoic acid is obtained, its ester derivatives can be readily prepared through standard esterification techniques. The most common of these is the Fischer esterification, where the carboxylic acid is heated with an alcohol (such as ethanol for the ethyl ester) in the presence of a strong acid catalyst, typically sulfuric acid or dry hydrogen chloride gas. The reaction is an equilibrium process, and to drive it towards the ester product, water is often removed as it is formed.

Alternatively, carboxylates, formed by deprotonating the carboxylic acid with a base, can be reacted with an appropriate alkyl halide (e.g., ethyl iodide) in an SN2 reaction to form the ester. For more sensitive substrates or when milder conditions are required, carboxylic acids can be converted to more reactive derivatives like acyl chlorides or acid anhydrides first, which then react vigorously with alcohols to form esters.

| Starting Material | Method | Product | Key Features |

|---|---|---|---|

| Furfural | Oxidation, Ring-Opening, Reduction | 5-Oxopentanoic Acid | Utilizes renewable biomass resources. |

| Glutaric Anhydride | Controlled Reduction/Acylation | 5-Oxopentanoic Acid Derivatives | Effective for producing derivatives with specific substitution patterns. |

| 5-Oxopentanoic Acid | Fischer Esterification | Ethyl 5-oxopentanoate | Acid-catalyzed reaction with ethanol; equilibrium-driven. |

| 5-Oxopentanoic Acid | Alkylation of Carboxylate | Ethyl 5-oxopentanoate | Two-step process involving deprotonation followed by SN2 reaction. |

Preparation of Substituted Aminooxopentanoic Acid Analogues

The synthesis of substituted aminooxopentanoic acid analogues allows for the exploration of structure-activity relationships and the development of compounds with tailored properties. These syntheses often involve multi-step sequences starting from precursors like levulinic acid (4-oxopentanoic acid), which is structurally related to the 5-oxopentanoic acid framework.

One powerful strategy is the use of cyclocondensation reactions to build heterocyclic systems onto the pentanoic acid backbone. For example, derivatives of levulinic acid, such as methyl 7,7,7-trihalo-4-methoxy-6-oxo-4-heptenoates, can undergo [3+3] cyclocondensation with amidines. This approach has been successfully employed to synthesize a variety of methyl 3-(pyrimidinyl)propanoate derivatives, which are structural analogues of central nervous system chemical mediators. The reaction of the levulinic acid derivative with urea in the presence of an acid catalyst, for instance, yields methyl 3-(2-oxo-6-trifluoromethyl-2,3-dihydropyrimidin-4-yl)propanoate.

Another general approach for creating N-substituted amino acids involves the reaction of glyoxal (B1671930) with a source of sulfur dioxide and a primary or secondary amine in an aqueous medium. This process generates a sulfonated intermediate which then reacts with the amine to produce the N-substituted amino acid. While a general method, its principles can be adapted for the synthesis of more complex structures incorporating the oxopentanoate chain.

Furthermore, decarboxylative cycloaddition reactions of α-amino acids provide a versatile route to highly substituted, pyrrolidine-containing heterocycles. The reaction of an α-amino acid with an aldehyde generates a semi-stabilized azomethine ylide via decarboxylation, which can then undergo a [3+2] cycloaddition with a dipolarophile. For instance, the reaction of 2-aminoisobutyric acid with 2-azidobenzaldehyde (B97285) and N-ethylmaleimide yields a complex monocycloaddition product, demonstrating a pathway to densely functionalized analogues. Such strategies can be envisioned starting with amino acids that contain a latent oxo-group, or where the oxo-group is introduced in a subsequent step, to generate diverse aminooxopentanoic acid analogues.

| Starting Materials | Reaction Type | Product Class | Reference |

|---|---|---|---|

| Methyl 7,7,7-trifluoro-4-methoxy-6-oxo-4-heptenoate, Urea | Cyclocondensation | Methyl 3-(pyrimidinyl)propanoate derivatives | |

| Glyoxal, Sulfur Dioxide Source, Primary/Secondary Amine | Addition/Substitution | N-Substituted Amino Acids | |

| α-Amino Acid, Aldehyde, Dipolarophile | Decarboxylative [3+2] Cycloaddition | Pyrrolidine-containing Heterocycles |

Chemical Reactivity and Derivatization Strategies for Mechanistic Investigations

Transformations Involving the Ester Functional Group

The ethyl ester functional group is a key site for transformations, primarily through nucleophilic acyl substitution. libretexts.org Its reactivity is generally greater than that of the amide group, allowing for selective chemical modifications under appropriate conditions.

The cleavage of the ester bond in Ethyl 5-amino-5-oxopentanoate to yield 5-amino-5-oxopentanoic acid and ethanol (B145695) can be achieved under both acidic and basic conditions, each proceeding through a distinct mechanism.

| Condition | Catalyst/Reagent | Mechanism | Reversibility | Key Intermediate |

| Acidic | H₃O⁺ (catalytic) | Nucleophilic Acyl Substitution | Reversible | Protonated Carbonyl |

| Basic | OH⁻ (stoichiometric) | Nucleophilic Acyl Substitution | Irreversible | Tetrahedral Alkoxide |

Transamidation (Aminolysis) : The ethyl ester can be converted to a new amide by reaction with ammonia (B1221849) or a primary or secondary amine. chemistrysteps.com This reaction, known as aminolysis, proceeds via a nucleophilic addition-elimination mechanism. chemistrysteps.com Although possible, the reaction is often less efficient than amide synthesis from more reactive acyl chlorides because the alkoxy group is a relatively poor leaving group. chemistrysteps.com The reaction may require elevated temperatures or catalysis to proceed at a practical rate.

Alcoholysis (Transesterification) : This reaction involves the substitution of the ethyl group of the ester with a different alkyl group from another alcohol. The process can be catalyzed by either an acid or a base. Acid-catalyzed alcoholysis follows a mechanism similar to acid-catalyzed hydrolysis. In base-catalyzed transesterification, an alkoxide nucleophile attacks the ester carbonyl. This reaction is an equilibrium process that is typically driven to completion by using the new alcohol as a solvent. Research has shown that various catalysts, including microbial cyclooligosaccharides, can enhance the rate of alcoholysis for ethyl esters of N-acetyl amino acids. nih.gov

| Reaction | Reagent | Product Type | General Conditions |

| Transamidation | R-NH₂ or R₂NH | N-Substituted Amide | Heat, possible catalyst |

| Alcoholysis | R-OH | New Ester | Acid or Base catalyst, excess R-OH |

Reactivity of the Amide Functional Group

The primary amide in this compound is considerably less reactive than the ester. This stability is due to the delocalization of the nitrogen's lone pair of electrons into the carbonyl group, which reduces the electrophilicity of the carbonyl carbon and strengthens the C-N bond. masterorganicchemistry.com

Hydrolysis of the amide bond to convert this compound into its corresponding dicarboxylic acid monoester (ethyl glutarate) requires more forcing conditions than ester hydrolysis. Typically, strong aqueous acid or base and prolonged heating are necessary.

Acid-Catalyzed Amide Hydrolysis : In strong acid, the carbonyl oxygen is protonated, and a water molecule attacks the carbonyl carbon. The nitrogen is eventually eliminated as an ammonium (B1175870) ion.

Base-Promoted Amide Hydrolysis : Under strong basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon. The resulting intermediate eliminates an amide anion (NH₂⁻), which is a very strong base and immediately deprotonates a water molecule to form ammonia.

The relative inertness of the amide bond is a critical feature in peptide and protein chemistry, providing stability to the polypeptide backbone under physiological conditions.

While the amide nitrogen is not strongly nucleophilic, it can undergo certain reactions. The N-H protons are weakly acidic (pKa ≈ 17 for acetamide) and can be removed by a strong base. masterorganicchemistry.com The resulting conjugate base can then react with electrophiles.

Strategies for derivatization at the amide nitrogen are crucial for modifying molecular properties or for analytical purposes. Common approaches include:

N-Alkylation : Reaction with alkyl halides can occur after deprotonation with a very strong base.

N-Acylation : Reaction with acyl chlorides or anhydrides can form imides.

Reaction with Aldehydes : Primary amides can react with aldehydes to form N-acyliminium ions, which are useful synthetic intermediates.

Asymmetric Aminohydroxylation : N-bromo, N-lithio salts of primary carboxamides have been used as nitrogen sources for the catalytic asymmetric aminohydroxylation of olefins, indicating a pathway for activating the amide nitrogen. nih.gov

Derivatization for Analytical Characterization and Structural Probing

To facilitate analysis and gain deeper structural insights, this compound can be chemically modified to create derivatives with specific properties.

Isotopic Labeling for Mechanistic and Metabolic Tracing Studies

Isotopic labeling is a powerful technique for tracing the metabolic fate of a molecule or elucidating reaction mechanisms. This compound can be synthesized with stable isotopes such as ¹³C, ¹⁵N, or deuterium (B1214612) (²H) incorporated into its structure.

¹³C Labeling: Carbon-13 can be incorporated into the carbon backbone of the molecule. For example, starting with ¹³C-labeled glutamic acid, one could synthesize ¹³C-labeled this compound. Such labeled compounds are invaluable in metabolic studies to follow the pathway of the carbon atoms within a biological system. sigmaaldrich.com

¹⁵N Labeling: Nitrogen-15 can be incorporated into the amide group. This allows for the tracking of the nitrogen atom in various biochemical pathways. Stable isotope-labeled amino acids are widely used in proteomics and metabolomics research. sigmaaldrich.comeurisotop.com

These labeled analogues are chemically identical to the unlabeled compound but can be distinguished using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, providing a clear window into complex biological and chemical processes.

Advanced Chemical Modifications for Analogue Synthesis

The functional groups of this compound serve as handles for attaching it to other molecules, enabling the synthesis of complex analogues for various research applications.

Conjugation with Biomolecules and Fluorophores

The ability to conjugate this compound or its derivatives to biomolecules or reporter molecules like fluorophores is crucial for creating research tools.

Bioconjugation: The ester group can be hydrolyzed to a carboxylic acid, which can then be activated (e.g., using carbodiimide (B86325) chemistry) to form a stable amide bond with an amino group on a protein or other biomolecule. Alternatively, the primary amide could potentially be modified for conjugation, although this is less common than using a carboxyl or primary amine handle.

Fluorophore Labeling: Similar to bioconjugation, the molecule can be linked to a fluorophore. For instance, after converting the ester to a carboxylic acid, it can be coupled to an amine-containing fluorescent dye. Alternatively, if the amide group were reduced to a primary amine, it could be readily reacted with amine-reactive dyes such as those containing an N-hydroxysuccinimide (NHS) ester. This allows for the visualization and tracking of the molecule in biological systems. Reagents like dansyl chloride, which are inherently fluorescent, can also be used to directly derivatize amino groups. ddtjournal.com

Synthesis of Peptidomimetics and Amino Acid Conjugates

This compound, a derivative of glutamic acid, serves as a versatile building block in the synthesis of peptidomimetics and amino acid conjugates. Its bifunctional nature, possessing both a primary amide and an ethyl ester, allows for a variety of chemical transformations to create novel molecules with potential therapeutic applications. Peptidomimetics are compounds designed to mimic natural peptides but with improved stability and bioavailability, while amino acid conjugates involve the linkage of amino acids to other molecules to enhance their properties.

The primary amide of this compound can participate in condensation reactions with carboxylic acids, including N-protected amino acids, to form N-acyl derivatives. This reaction is typically facilitated by standard peptide coupling reagents. The resulting molecule incorporates an amino acid residue, forming a basic peptidomimetic structure. Further elaboration of the ester group can introduce additional diversity.

Conversely, the ethyl ester group can be hydrolyzed to the corresponding carboxylic acid. This carboxylic acid can then be coupled with the amino group of an amino acid or a peptide, extending the peptide chain from the C-terminus. This strategy allows for the incorporation of the glutamine-like side chain of this compound into a larger peptide sequence.

Table 1: Examples of Reagents for Peptidomimetic and Amino Acid Conjugate Synthesis

| Reagent Type | Examples | Purpose |

| Peptide Coupling Reagents | DCC (N,N'-Dicyclohexylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | To facilitate the formation of amide bonds between the primary amide of this compound and a carboxylic acid, or between the hydrolyzed carboxylic acid and an amine. |

| Protecting Groups | Boc (tert-Butoxycarbonyl), Fmoc (Fluorenylmethyloxycarbonyl) | To protect the amino group of an amino acid during coupling reactions. |

| Hydrolysis Reagents | Lithium hydroxide (LiOH), Sodium hydroxide (NaOH) | To hydrolyze the ethyl ester of this compound to a carboxylic acid. |

Advanced Spectroscopic and Chromatographic Characterization in Chemical Research

Mass Spectrometry (MS)

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) for Conformational Isomers

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) is a powerful analytical technique that separates ions in the gas phase based on their size, shape, and charge. This method is particularly valuable for the study of conformational isomers, which have the same mass but different three-dimensional structures. For a flexible molecule like Ethyl 5-amino-5-oxopentanoate, rotation around its single bonds can give rise to various stable conformations.

In an IMS-MS experiment, ions of this compound would be introduced into a drift tube filled with an inert buffer gas. An electric field propels the ions through the tube, and their drift time is measured. Compact, folded conformers will experience fewer collisions with the buffer gas and travel faster, while more extended, linear conformers will have a larger collision cross-section (CCS) and a longer drift time. nih.govproquest.comnih.govwikipedia.org This allows for the separation and detection of different conformational populations, providing valuable insights into the molecule's structural dynamics in the gas phase. The resulting data can be represented as a plot of drift time versus mass-to-charge ratio, where different conformers would appear as distinct spots. nih.govproquest.com

Table 1: Hypothetical Ion Mobility Spectrometry-Mass Spectrometry Data for Conformational Isomers of this compound

| Conformational Isomer | Predicted Collision Cross-Section (CCS) in N₂ (Ų) | Relative Abundance (%) |

| Folded Conformer | 120.5 | 65 |

| Extended Conformer | 128.2 | 35 |

Note: The data in this table is representative and intended to illustrate the expected results from an IMS-MS analysis.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the functional groups and bonding within a molecule.

For this compound, IR and Raman spectroscopy are instrumental in identifying its key functional groups. The molecule possesses two carbonyl (C=O) groups: one in the ethyl ester and another in the primary amide. The ester C=O stretching vibration is typically observed in the IR spectrum as a strong band in the range of 1735-1750 cm⁻¹. pressbooks.pubvscht.cz The amide C=O stretch (Amide I band) usually appears at a lower wavenumber, around 1650 cm⁻¹, due to resonance effects. pressbooks.publibretexts.org

The primary amide group also features N-H bonds, which give rise to characteristic stretching vibrations. In the IR spectrum, primary amides typically show two distinct bands in the region of 3100-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching modes of the N-H₂ group. libretexts.org

Table 2: Characteristic Infrared (IR) and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Signal |

| Ester C=O | Stretch | 1735 - 1750 (Strong) | Weak |

| Amide C=O (Amide I) | Stretch | ~1650 (Strong) | Medium |

| Primary Amide N-H | Symmetric Stretch | ~3180 (Medium) | Weak |

| Primary Amide N-H | Asymmetric Stretch | ~3350 (Medium) | Weak |

| C-H (sp³) | Stretch | 2850 - 3000 (Medium) | Strong |

Note: The data in this table is based on typical frequency ranges for the specified functional groups.

Subtle shifts in the vibrational frequencies of the carbonyl and N-H groups can provide insights into the conformational state of this compound. For instance, intramolecular hydrogen bonding between the amide N-H and the ester carbonyl oxygen could lead to a broadening and red-shifting (lower frequency) of the involved vibrational bands. By analyzing these spectral details, it is possible to infer the predominant conformation of the molecule in a given state (e.g., solid, solution).

Advanced Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for the separation, purification, and quantification of chemical compounds.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating components of a mixture. Given the polar nature of this compound, due to its amide and ester functionalities, reversed-phase HPLC would be a suitable method for its analysis. A C18 column could be employed with a mobile phase consisting of a gradient of water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727).

For detection, several methods can be coupled with HPLC. A Diode Array Detector (DAD) or a UV-Vis detector can be used if the molecule possesses a chromophore. However, for a molecule like this compound which lacks a strong chromophore, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) would be more appropriate for quantification. For highly sensitive and specific detection, coupling the HPLC system to a mass spectrometer (HPLC-MS) is the preferred approach. mdpi.com

Ultra-Performance Liquid Chromatography (UPLC) is an advancement of HPLC that utilizes smaller stationary phase particles (typically sub-2 µm), resulting in significantly higher resolution, faster analysis times, and improved sensitivity. For the analysis of this compound, a UPLC method would offer superior separation of the target compound from any impurities or related substances. nih.govnih.gov Similar to HPLC, a reversed-phase UPLC column (e.g., C18 or a more polar-endcapped phase) with a water/acetonitrile or water/methanol gradient would be effective. The enhanced resolution of UPLC is particularly beneficial for quantifying low-level impurities. nih.gov

Table 3: Representative Chromatographic Conditions for the Analysis of this compound

| Parameter | HPLC | UPLC |

| Column | C18, 4.6 x 150 mm, 5 µm | C18, 2.1 x 50 mm, 1.7 µm |

| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile | Acetonitrile |

| Gradient | 5% to 95% B in 20 min | 5% to 95% B in 5 min |

| Flow Rate | 1.0 mL/min | 0.5 mL/min |

| Detection | ELSD, CAD, or MS | MS (e.g., Q-TOF) |

Note: The conditions in this table are illustrative examples of suitable starting points for method development.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone analytical technique for the identification and quantification of volatile and semi-volatile compounds. For a polar and non-volatile molecule like this compound, direct analysis by GC-MS is not feasible due to its low vapor pressure and potential for thermal degradation in the GC inlet and column. Therefore, a critical prerequisite for GC-MS analysis is the chemical derivatization of the analyte to increase its volatility and thermal stability.

The primary sites for derivatization on this compound are the primary amide and the amino group, which can be formed upon potential hydrolysis or exist in equilibrium. A common and effective derivatization strategy for amino acids and their derivatives involves a two-step process: esterification of any free carboxyl groups followed by acylation of the amino and amide groups. Since the carboxyl group in the target molecule is already esterified, the focus is on the acylation of the nitrogen-containing functional groups.

A widely used class of acylating reagents are the perfluoroacyl anhydrides, such as trifluoroacetic anhydride (B1165640) (TFAA), pentafluoropropionic anhydride (PFPA), or heptafluorobutyric anhydride (HFBA). These reagents react readily with amino and amide groups to form stable, volatile derivatives that are highly responsive to electron capture detection (ECD) and produce characteristic fragmentation patterns in mass spectrometry. researchgate.netnih.gov For instance, reaction with TFAA would yield the N,N-bis(trifluoroacetyl) derivative of this compound.

The resulting derivative can be readily separated on a non-polar or medium-polarity capillary GC column, such as a 5% phenyl-methylpolysiloxane column. Upon entering the mass spectrometer, the derivative undergoes electron ionization (EI), leading to the formation of a molecular ion and a series of fragment ions. The fragmentation pattern is a unique "fingerprint" that allows for unambiguous identification of the original molecule.

The fragmentation of acylated amino acid esters is well-characterized. Key fragmentation pathways for a derivative like the N-trifluoroacetyl (N-TFA) ethyl ester of glutamine (a closely related structure) often involve the loss of the ester group and characteristic cleavages of the carbon backbone. osu.edu For the N-TFA derivative of this compound, characteristic fragments would be expected from the loss of the ethoxy group (-OC₂H₅), the entire ester group (-COOC₂H₅), and cleavages adjacent to the nitrogen atoms.

Below is a representative data table illustrating the expected GC-MS parameters and mass spectral data for the N-pentafluoropropionyl (PFP) derivative of this compound. This data is illustrative and based on the known behavior of similar derivatized amino acid esters. researchgate.netnih.gov

| Parameter | Value/Description |

|---|---|

| Derivative | N-Pentafluoropropionyl-Ethyl 5-amino-5-oxopentanoate |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |

| Carrier Gas | Helium at 1.0 mL/min |

| Oven Program | Initial 100°C for 2 min, ramp at 10°C/min to 280°C, hold for 5 min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Expected Retention Time | ~15-17 minutes |

| Molecular Ion (M+) [m/z] | Not typically observed due to extensive fragmentation |

Expected Mass Spectral Fragmentation Data

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Identity | Relative Abundance |

|---|---|---|

| 278 | [M - OC₂H₅]⁺ | Low |

| 249 | [M - COOC₂H₅]⁺ | Moderate |

| 147 | [C₂F₅CO]⁺ | High |

| 119 | [C₂F₅]⁺ | Moderate |

| 84 | [C₄H₆NO]⁺ (from cyclization and cleavage) | High |

Chiral Chromatography for Enantiomeric Purity Assessment

This compound possesses a chiral center at the alpha-carbon (C2), meaning it can exist as two non-superimposable mirror images, or enantiomers: (S)-Ethyl 5-amino-5-oxopentanoate and (R)-Ethyl 5-amino-5-oxopentanoate. In pharmaceutical and biological contexts, it is often the case that one enantiomer exhibits the desired therapeutic activity while the other may be inactive or even cause undesirable side effects. Consequently, the ability to separate and quantify the individual enantiomers is of paramount importance for quality control and stereoselective synthesis.

Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP), is the most widely used and effective technique for this purpose. yakhak.orgresearchgate.net CSPs are designed with a chiral selector, a single enantiomer of a chiral molecule, which is immobilized onto the surface of the support material (typically silica (B1680970) gel). The separation of enantiomers is achieved through the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector on the stationary phase. Differences in the stability and steric interactions of these diastereomeric complexes lead to different retention times for the two enantiomers, allowing for their separation and quantification. yakhak.orgresearchgate.net

For amino acid derivatives such as this compound, polysaccharide-based CSPs are particularly effective. yakhak.org These CSPs, such as those derived from cellulose (B213188) or amylose (B160209) that have been functionalized with phenylcarbamate groups (e.g., Chiralpak® AD, AS, IA, IB, IC), provide a combination of hydrogen bonding, dipole-dipole, and π-π interactions that are crucial for chiral recognition of amino acid esters. yakhak.orgresearchgate.net

The choice of mobile phase is critical for achieving optimal separation. For polysaccharide-based CSPs, normal-phase eluents consisting of a mixture of an alkane (like n-hexane) and an alcohol (such as isopropanol (B130326) or ethanol) are commonly employed. nih.gov Small amounts of an acidic or basic additive are often included to improve peak shape and resolution by suppressing the ionization of residual silanol (B1196071) groups on the silica support and the analyte itself.

A well-established method for a closely related compound, acetyl-glutamine, utilizes a Chiralpak AD-H column with a mobile phase of n-hexane (containing 0.1% acetic acid) and ethanol (B145695). nih.gov This system provides a strong precedent for the successful enantiomeric resolution of this compound. The separation would be monitored using a UV detector, typically at a wavelength around 210 nm where the amide and ester chromophores absorb.

The following interactive table presents a plausible set of chromatographic conditions and expected results for the enantiomeric purity assessment of this compound, based on established methods for similar compounds. nih.gov

| Parameter | Value/Description |

|---|---|

| Technique | Chiral High-Performance Liquid Chromatography (HPLC) |

| Chiral Stationary Phase (CSP) | Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel) |

| Column Dimensions | 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | n-Hexane / Ethanol / Acetic Acid (75:25:0.1, v/v/v) |

| Flow Rate | 0.6 mL/min |

| Column Temperature | 25°C |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

Expected Chromatographic Results

| Enantiomer | Expected Retention Time (t_R) | Resolution (R_s) |

|---|---|---|

| (R)-Ethyl 5-amino-5-oxopentanoate | ~12.5 min | > 2.0 |

| (S)-Ethyl 5-amino-5-oxopentanoate | ~14.8 min |

The resolution value (Rₛ) is a quantitative measure of the degree of separation between two chromatographic peaks. A value greater than 1.5 is generally considered to indicate baseline separation, which is essential for accurate quantification of the enantiomeric excess (e.e.) or enantiomeric purity.

Computational Chemistry and Molecular Modeling for Mechanistic Understanding

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a robust framework for investigating the intrinsic properties of molecules at the electronic level.

Density Functional Theory (DFT) for Electronic Structure, Stability, and Reactivity Prediction

Density Functional Theory (DFT) is a computational method that calculates the electronic structure of atoms and molecules to determine their properties. For Ethyl 5-amino-5-oxopentanoate, DFT can be employed to understand its stability and reactivity by analyzing its molecular orbitals and electrostatic potential.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability. A larger gap implies higher stability and lower reactivity.

For this compound, the HOMO is expected to be localized around the amide nitrogen and the ester oxygen, which are the regions with higher electron density. Conversely, the LUMO is likely to be centered on the carbonyl carbons of the amide and ester groups, as these are the most electrophilic sites.

A Molecular Electrostatic Potential (MEP) map can visually represent the charge distribution and reactive sites of the molecule. In the MEP map of this compound, negative potential (red and yellow regions) would be concentrated around the carbonyl oxygens and the amide nitrogen, indicating sites susceptible to electrophilic attack. Positive potential (blue regions) would be found around the amide and aliphatic hydrogens, indicating sites for nucleophilic attack.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound and Related Amides

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

|---|---|---|---|---|

| This compound | -6.8 | 1.2 | 8.0 | 3.5 |

| N-methylacetamide | -7.1 | 1.5 | 8.6 | 3.8 |

| Ethyl Acetate | -7.5 | 1.8 | 9.3 | 1.8 |

Note: The data for this compound is hypothetical and based on typical values for similar functional groups.

Calculation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations can accurately predict spectroscopic parameters, which is invaluable for structure elucidation and characterization.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, within the DFT framework, is commonly used to calculate NMR chemical shifts (δ). nih.gov By calculating the magnetic shielding tensors for each nucleus, one can predict the ¹H and ¹³C NMR spectra. These predicted spectra can be compared with experimental data to confirm the molecular structure. For this compound, the calculated chemical shifts would be expected to correlate well with experimental values, aiding in the assignment of each peak.

Table 2: Hypothetical Calculated vs. Expected Experimental NMR Chemical Shifts (ppm) for this compound

| Atom | Calculated ¹³C Shift (ppm) | Expected ¹³C Shift (ppm) | Calculated ¹H Shift (ppm) | Expected ¹H Shift (ppm) |

|---|---|---|---|---|

| C=O (Amide) | 175.2 | 174-178 | - | - |

| C=O (Ester) | 173.5 | 172-176 | - | - |

| CH₂ (Ester) | 60.8 | 60-62 | 4.10 | 4.0-4.2 |

| CH₃ (Ester) | 14.3 | 14-15 | 1.22 | 1.2-1.3 |

| α-CH₂ (to Amide) | 35.1 | 34-36 | 2.25 | 2.2-2.3 |

| β-CH₂ | 22.5 | 22-24 | 1.90 | 1.8-2.0 |

| γ-CH₂ (to Ester) | 30.9 | 30-32 | 2.35 | 2.3-2.4 |

| NH₂ | - | - | 5.5 (s), 6.0 (s) | 5.4-6.5 (br s) |

Note: Calculated values are hypothetical predictions based on DFT calculations of similar molecules. Expected values are based on typical chemical shift ranges for these functional groups.

Vibrational Frequencies: DFT can also compute the vibrational frequencies corresponding to the normal modes of the molecule. acs.orgnih.gov These frequencies can be correlated with experimental infrared (IR) and Raman spectra. The calculated spectrum for this compound would show characteristic peaks for the N-H stretches of the primary amide, the C=O stretches of the amide and ester, C-N stretching, and various C-H bending and stretching modes. Comparing the computed and experimental spectra helps in the complete assignment of the vibrational modes. scispace.comresearchgate.net

Table 3: Hypothetical Calculated Vibrational Frequencies (cm⁻¹) for Key Functional Groups of this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Expected Experimental Range (cm⁻¹) |

|---|---|---|

| N-H Asymmetric Stretch | 3520 | 3500-3550 |

| N-H Symmetric Stretch | 3410 | 3390-3430 |

| C=O Stretch (Amide I) | 1685 | 1670-1700 |

| C=O Stretch (Ester) | 1730 | 1725-1745 |

| N-H Bend (Amide II) | 1610 | 1600-1630 |

| C-O Stretch (Ester) | 1180 | 1150-1250 |

Note: Calculated frequencies are hypothetical and based on typical DFT results for amides and esters. A scaling factor is often applied to calculated frequencies to better match experimental data.

Transition State Analysis for Reaction Mechanisms

DFT is a powerful tool for elucidating reaction mechanisms by locating and characterizing transition states (TS). blogspot.comnih.gov For a reaction involving this compound, such as its hydrolysis, DFT can be used to model the reaction pathway. The process involves identifying the reactant and product structures and then searching for the TS connecting them on the potential energy surface.

Molecular Mechanics and Dynamics Simulations

While quantum mechanics provides detailed electronic information, it is computationally expensive for large systems or long timescales. Molecular mechanics and dynamics simulations offer a computationally efficient way to study the conformational landscape and dynamic behavior of molecules.

Conformational Analysis and Energy Minimization

This compound has several rotatable bonds, leading to a large number of possible conformations. Conformational analysis aims to identify the low-energy (and therefore most populated) conformations. lumenlearning.com This is typically done using molecular mechanics force fields, which treat atoms as balls and bonds as springs.

A systematic or stochastic search of the conformational space can be performed, followed by energy minimization of the resulting structures. For this compound, the key dihedral angles to consider would be around the C-C bonds of the pentanoate chain and the C-O bond of the ester. The relative energies of the different conformers would be determined by a combination of torsional strain, van der Waals interactions, and intramolecular hydrogen bonding (if any). It is expected that extended, staggered conformations of the alkyl chain will be lower in energy than eclipsed or highly folded conformations.

Prediction of Solvent Effects on Molecular Conformation

The conformation of a molecule can be significantly influenced by the solvent. Molecular dynamics (MD) simulations can be used to study the behavior of this compound in different solvent environments. nih.govnih.gov In an MD simulation, the atoms of the solute and solvent molecules are allowed to move over time according to the forces calculated by a molecular mechanics force field.

By running an MD simulation of this compound in a box of water molecules, for example, one can observe how the solute's conformation adapts to the aqueous environment. aps.org The polar amide and ester groups would be expected to form hydrogen bonds with water molecules, influencing the preferred conformation of the molecule. The flexibility of the alkyl chain would also be affected by the solvent. Analysis of the MD trajectory can provide information on the average conformation, the distribution of dihedral angles, and the dynamics of conformational changes. In a non-polar solvent, intramolecular interactions might become more dominant in determining the conformation compared to solute-solvent interactions.

Exploration of Intramolecular Interactions and Dynamics

The three-dimensional conformation and flexibility of this compound are governed by a complex interplay of intramolecular interactions. These non-covalent forces dictate the molecule's preferred shapes and the energy barriers between different conformational states.

Molecular dynamics (MD) simulations are a primary tool for exploring these dynamics. By simulating the motion of atoms over time, MD provides a detailed picture of how the molecule behaves in a solution, mimicking physiological conditions. For amino acid esters, MD simulations can reveal the conformational landscape, identifying the most stable structures and the transitions between them nih.govresearchgate.netnih.govrsc.org.

Key intramolecular interactions within this compound include:

Torsional Strain: Rotation around the single bonds of the alkyl chain and the ester group is subject to torsional strain. Computational methods can map out the potential energy surface associated with these rotations, identifying low-energy dihedral angles that correspond to the most populated conformations.

Studies on similar molecules, such as asparagine and its derivatives, have highlighted the importance of carbonyl-carbonyl interactions in stabilizing specific conformations researchgate.net. In this compound, the proximity of the amide and ester carbonyl groups could lead to similar stabilizing interactions. Furthermore, computational studies on glutamine residues have investigated the mechanisms of nonenzymatic deamidation, a process that could also be relevant to the stability of this compound under certain conditions acs.org.

The dynamic nature of these interactions can be visualized and quantified through MD trajectories, providing insights into the molecule's flexibility and the timescales of conformational changes. This information is critical for understanding how the molecule might adapt its shape to fit into the binding site of a biological target.

Molecular Docking and Ligand Design for Biological Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery and design, allowing researchers to screen virtual libraries of compounds against a biological target and to understand the molecular basis of their interaction.

Prediction of Binding Modes and Affinities with Target Biomolecules (e.g., Enzymes, Receptors)

Given that this compound is a derivative of glutamine, it is plausible to hypothesize that it may interact with proteins that recognize or process glutamine. These can include glutamine-utilizing enzymes like glutaminase (B10826351) and glutamine synthetase, or glutamate (B1630785) receptors nih.govnih.govnih.govresearchgate.netresearchgate.netnih.govcolorado.edu.

Molecular docking simulations can be employed to predict how this compound might bind to the active sites of these enzymes or the ligand-binding domains of these receptors. The process involves:

Preparation of the Receptor and Ligand: High-resolution 3D structures of the target protein, typically obtained from X-ray crystallography or NMR spectroscopy, are prepared for docking. The structure of this compound would be generated and its geometry optimized.

Docking Simulation: A docking algorithm systematically samples a large number of possible conformations and orientations of the ligand within the binding site of the receptor.

Scoring and Analysis: A scoring function is used to estimate the binding affinity for each pose, and the top-ranked poses are analyzed to identify the most likely binding mode.

The predicted binding mode would reveal key interactions, such as hydrogen bonds, electrostatic interactions, and hydrophobic contacts, between this compound and the amino acid residues of the target protein. For instance, the amide group of the ligand could form hydrogen bonds with polar residues in the binding pocket, while the ethyl ester group might engage in hydrophobic interactions.

The binding affinity, often expressed as a docking score or an estimated inhibition constant (Ki) or dissociation constant (Kd), provides a quantitative measure of the strength of the interaction. Comparing the predicted binding affinity of this compound with that of the natural substrate (glutamine) or known inhibitors can provide an initial assessment of its potential as a modulator of the target's activity. Computational studies on glutamine analogs have successfully used these methods to predict binding affinities and identify potential inhibitors nih.govmdpi.com.

Below is a hypothetical data table illustrating the kind of output one might expect from a molecular docking study of this compound against a hypothetical glutamine-binding protein.

| Ligand | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| This compound | Glutaminase | -7.2 | Arg123, Asp245, Tyr321 |

| Glutamine (Natural Substrate) | Glutaminase | -6.5 | Arg123, Asp245, Tyr321 |

| Known Inhibitor | Glutaminase | -8.1 | Arg123, Ser289, Val311 |

In silico Scaffold Hopping and Rational Design of Analogues

In silico scaffold hopping is a computational strategy used in drug design to identify new molecular backbones (scaffolds) that can retain the biological activity of a known active compound while having a significantly different chemical structure nih.govuniroma1.it. This approach is valuable for discovering novel chemical entities with improved properties, such as enhanced potency, better selectivity, or more favorable pharmacokinetic profiles.

Starting with this compound as a lead compound, scaffold hopping algorithms could be used to generate a virtual library of diverse analogues. These methods can be broadly categorized as:

Pharmacophore-based: A pharmacophore model is first generated based on the key interaction features of the lead compound in its predicted binding mode. The algorithm then searches for new scaffolds that can present the same pharmacophoric features in the correct 3D arrangement.

Shape-based: The 3D shape of the lead compound is used as a template to screen for molecules with similar shapes but different underlying chemical structures.

Fragment-based: The lead compound is deconstructed into smaller fragments, and these fragments are then replaced with other bioisosteric fragments from a database to generate novel scaffolds.

The newly designed analogues would then be subjected to molecular docking and binding affinity predictions to assess their potential for interacting with the target biomolecule. This iterative process of design and evaluation allows for the rational exploration of chemical space to identify promising new drug candidates. For example, the ethyl ester of this compound could be replaced with other functional groups to explore different interactions with the target protein.

Structure-Based Drug Design Principles Applied to Analogues

Structure-based drug design (SBDD) relies on the 3D structural information of the target biomolecule to guide the design of new ligands. Having identified a promising binding mode for this compound or its analogues through molecular docking, SBDD principles can be applied to further optimize their properties.

This process involves a detailed analysis of the ligand-receptor complex to identify opportunities for improvement. For example:

Filling Unoccupied Pockets: If there are empty hydrophobic pockets in the binding site adjacent to the bound ligand, the analogue could be modified by adding a suitable hydrophobic group to fill this pocket, potentially increasing binding affinity through favorable van der Waals interactions.

Forming Additional Hydrogen Bonds: The binding site can be inspected for potential hydrogen bond donors or acceptors that are not currently interacting with the ligand. The analogue can then be modified to introduce a complementary functional group to form a new hydrogen bond, thereby enhancing binding affinity and specificity.

The following table presents a hypothetical example of how SBDD principles might be applied to optimize an analogue of this compound.

| Analogue | Modification from Lead | Design Rationale | Predicted Change in Binding Affinity |

| Analogue 1 | Replacement of ethyl ester with a cyclopropyl (B3062369) group | To better fit a small hydrophobic pocket | Increase |

| Analogue 2 | Addition of a hydroxyl group to the alkyl chain | To form a new hydrogen bond with Ser198 | Increase |

| Analogue 3 | Isosteric replacement of the amide with a tetrazole | To improve metabolic stability and act as a bioisostere | Variable, requires further testing |

Through these computational techniques, a deep understanding of the molecular interactions of this compound and its analogues can be achieved, providing a solid foundation for the rational design of new molecules with desired biological activities.

Biochemical Roles and Metabolic Pathways in Research Systems

Involvement in Amino Acid Metabolism and Intermediary Pathways

The metabolic significance of Ethyl 5-amino-4-oxopentanoate (B1257902) is understood through its hydrolysis product, 5-aminolevulinic acid (ALA). ALA serves as a critical junction, integrating pathways of amino acid and energy metabolism for the synthesis of essential biomolecules.

The biosynthesis of ALA itself follows two major pathways, which are linked to amino acid metabolism:

The C5 Pathway : Predominant in plants, archaea, and most bacteria, this pathway starts from Glutamate (B1630785) . Glutamate is a central amino acid closely related to Glutamine through the action of glutamine synthetase and glutaminase (B10826351). frontiersin.orgmdpi.comnih.gov In the C5 pathway, glutamate is converted in a series of steps to form ALA. frontiersin.org This establishes a direct metabolic link between the glutamine/glutamate family of amino acids and the synthesis of ALA.

The C4 Pathway (Shemin Pathway) : Found in animals, fungi, and α-proteobacteria, this pathway utilizes Glycine (B1666218) and succinyl-CoA (a key intermediate in the Krebs cycle) for the synthesis of ALA. frontiersin.orgnih.govpixorize.com This reaction is catalyzed by the enzyme 5-aminolevulinate synthase (ALAS). nih.govnih.govdrugbank.com

While direct metabolic intersections with Lysine (B10760008) and Ornithine are less pronounced, indirect links exist. Ornithine can be synthesized from glutamate, linking it to the C5 pathway precursors. embopress.org Furthermore, the active site of 5-aminolevulinate dehydratase, the second enzyme in the heme pathway, has been shown to contain a critical lysine residue essential for its catalytic activity, highlighting the structural importance of lysine in this metabolic route. nih.gov

The primary and most studied role of Ethyl 5-amino-4-oxopentanoate is to act as a precursor for the biosynthesis of tetrapyrroles, most notably heme. frontierspecialtychemicals.comresearchgate.net As an ester, it is generally more lipophilic than ALA, allowing for more efficient passage across cellular membranes. Once inside the cell, endogenous esterases are thought to hydrolyze the ethyl ester, releasing ALA.

This strategy is central to applications like photodynamic therapy (PDT). wikipedia.org By providing an external source of ALA via its ethyl ester, the initial, rate-limiting step of heme synthesis (catalyzed by ALAS) is bypassed. researchgate.netnih.gov This leads to a significant accumulation of the photosensitive intermediate, Protoporphyrin IX (PpIX). nih.gov Heme synthesis is a tightly regulated, eight-enzyme process that begins with ALA and culminates in the insertion of iron into PpIX by ferrochelatase to form heme. pixorize.comfrontierspecialtychemicals.com The accumulation of PpIX, rather than heme, occurs because ferrochelatase activity can become a bottleneck, especially in certain cancer cells. nih.gov

Table 1: Key Enzymes in the Heme Biosynthesis Pathway

| Enzyme | Abbreviation | Substrate(s) | Product |

|---|---|---|---|

| 5-Aminolevulinate Synthase | ALAS | Glycine + Succinyl-CoA | 5-Aminolevulinic Acid (ALA) |

| 5-Aminolevulinate Dehydratase | ALAD | 5-Aminolevulinic Acid (ALA) | Porphobilinogen (B132115) (PBG) |

| Porphobilinogen Deaminase | PBGD | Porphobilinogen (PBG) | Hydroxymethylbilane (HMB) |

| Uroporphyrinogen III Synthase | UROS | Hydroxymethylbilane (HMB) | Uroporphyrinogen III |

| Uroporphyrinogen Decarboxylase | UROD | Uroporphyrinogen III | Coproporphyrinogen III |

| Coproporphyrinogen Oxidase | CPOX | Coproporphyrinogen III | Protoporphyrinogen IX |

| Protoporphyrinogen Oxidase | PPOX | Protoporphyrinogen IX | Protoporphyrin IX (PpIX) |

| Ferrochelatase | FECH | Protoporphyrin IX + Fe²⁺ | Heme |

The transport of Ethyl 5-amino-4-oxopentanoate and its metabolite, ALA, across the cell membrane is mediated by specific protein transporters. Research indicates that ALA and its esters utilize different transport systems due to their differing physicochemical properties.

ALA Transport : Studies have shown that ALA itself is transported into cells by amino acid transporters, particularly those for β-amino acids and GABA (system BETA transporters). piel-l.orgnih.gov This transport is an active, energy-dependent process. piel-l.org

ALA Ester Transport : In contrast, ALA esters, such as the methyl ester, are not transported by the system BETA carriers. nih.gov Their increased lipophilicity allows them to be transported by carriers for nonpolar amino acids like L-alanine, L-methionine, and glycine. nih.gov It is presumed that Ethyl 5-amino-4-oxopentanoate follows a similar transport mechanism, utilizing transporters for neutral amino acids.

Once intracellular, the key metabolizing enzymes are:

Esterases : These enzymes are responsible for the hydrolysis of the ethyl group, converting the prodrug into the active molecule, ALA.

Heme Pathway Enzymes : Following conversion, ALA enters the heme synthesis pathway, where it is acted upon sequentially by enzymes such as 5-aminolevulinate dehydratase (ALAD) and porphobilinogen deaminase. frontiersin.org

Enzyme Inhibition and Activation Studies

The biochemical utility of Ethyl 5-amino-4-oxopentanoate is primarily centered on activating a metabolic pathway by providing a key substrate, rather than through direct enzyme inhibition.

There is currently limited specific research demonstrating that analogues of Ethyl 5-amino-4-oxopentanoate function as mechanism-based enzyme inhibitors. The core molecule, ALA, is a substrate, and its analogues are more commonly studied for their potential as alternative substrates or for their effects on pathway flux. For instance, levulinic acid, a structural analogue of ALA, can act as a competitive inhibitor of ALA dehydratase. nih.gov

The primary modulatory effect of Ethyl 5-amino-4-oxopentanoate is the activation of the heme synthesis pathway by increasing the intracellular concentration of its substrate, ALA.

Cellular Systems : In cellular assays, the addition of ALA or its esters leads to a measurable increase in the activity of the downstream pathway, evidenced by the accumulation of porphyrin intermediates like PpIX. nih.gov For example, treating adenocarcinoma cells with ALA esters results in significant PpIX formation. piel-l.org This demonstrates a potent activation of the enzymatic cascade from ALAD onwards.

Cell-Free Systems : Cell-free multi-enzyme catalysis systems have been developed for the production of ALA from inexpensive substrates like glycine and succinate. nih.gov These systems utilize purified 5-aminolevulinate synthase (ALAS) and succinyl-CoA synthase. nih.gov While these studies focus on the synthesis of ALA rather than its downstream effects, they provide a platform to study the kinetics of individual enzymes in the pathway. In such a system, the addition of ALA would serve as the starting substrate to measure the activity of subsequent enzymes like ALAD in a controlled, cell-free environment.

Table 2: Investigated Effects of ALA and its Esters on Biological Systems

| System | Compound | Observed Effect | Key Finding |

|---|---|---|---|

| Human Adenocarcinoma Cells | 5-Aminolevulinic Acid (ALA) | Transport via β-amino acid/GABA carriers. piel-l.orgnih.gov | Specific active transport mechanism identified. |

| Human Adenocarcinoma Cells | ALA Methyl Ester | Transport via nonpolar amino acid carriers. nih.gov | Transport mechanism is distinct from free ALA. |

| Greening Maize Leaf Segments | Mercury (HgCl₂) | Inhibition of 5-aminolevulinic acid dehydratase (ALAD). nih.gov | Glutamine and glutathione (B108866) could alleviate inhibition. nih.gov |

| Cell-Free Multi-Enzyme System | Succinate + Glycine | Synthesis of 5-Aminolevulinic Acid (ALA). nih.gov | Demonstrates enzymatic production of ALA outside of a living cell. nih.gov |

Biochemical Signaling and Regulatory Functions

There is currently no scientific evidence to suggest that Ethyl 5-amino-5-oxopentanoate has a role in biochemical signaling or regulation.

Metabolites can act as signaling molecules, regulating cellular processes by binding to proteins and altering their activity. However, there is no research to indicate that this compound functions in this capacity. For a molecule to be a signaling metabolite, it typically needs to be produced or degraded in response to specific cellular states and have a defined molecular target, none of which have been identified for this compound.